molecular formula C13H15NO4 B1310035 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid CAS No. 879040-85-4

3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid

Cat. No.: B1310035
CAS No.: 879040-85-4
M. Wt: 249.26 g/mol
InChI Key: QJGDJJVDJAYVKG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid is a chemical compound with the molecular formula C13H15NO4 It is characterized by the presence of a pyrrolidinone ring, an ethoxy linker, and a benzoic acid moiety

Biochemical Analysis

Biochemical Properties

3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target molecules, affecting their stability and activity. For instance, it may interact with enzymes involved in metabolic pathways, altering their catalytic efficiency and substrate specificity .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It can influence cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to modulate the activity of key signaling molecules, leading to changes in cell proliferation, differentiation, and apoptosis. Additionally, it can affect the expression of genes involved in metabolic pathways, thereby altering cellular metabolism .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to conformational changes in the enzyme, affecting its activity. Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. Threshold effects have been observed, where a specific dosage is required to elicit a measurable response. Additionally, high doses of the compound can result in toxic or adverse effects, including cellular damage and apoptosis .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. The compound can be metabolized by specific enzymes, leading to the formation of metabolites that may have distinct biological activities. These interactions can affect the overall metabolic balance within cells and tissues .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. The compound’s distribution can influence its activity and function, as it may preferentially accumulate in specific tissues or organelles .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and its overall biological activity. Understanding the subcellular distribution of the compound can provide insights into its mechanism of action and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid typically involves the reaction of 3-hydroxybenzoic acid with 2-(2-oxo-pyrrolidin-1-yl)ethanol under appropriate conditions. The reaction is often catalyzed by acidic or basic catalysts to facilitate the esterification process. The reaction conditions may include heating the reactants in a suitable solvent such as dichloromethane or ethanol, followed by purification through recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using automated reactors. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification steps are optimized to ensure high purity of the final product, which is essential for its applications in various industries .

Chemical Reactions Analysis

Types of Reactions

3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials, including polymers and coatings

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-[2-(2-Oxo-pyrrolidin-1-yl)-ethoxy]-benzoic acid is unique due to the combination of the pyrrolidinone ring and the benzoic acid moiety, which imparts distinct chemical and biological properties. This combination allows for versatile applications in various fields of research and industry .

Properties

IUPAC Name

3-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO4/c15-12-5-2-6-14(12)7-8-18-11-4-1-3-10(9-11)13(16)17/h1,3-4,9H,2,5-8H2,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QJGDJJVDJAYVKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)N(C1)CCOC2=CC=CC(=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501331174
Record name 3-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

34.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID47203777
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

879040-85-4
Record name 3-[2-(2-oxopyrrolidin-1-yl)ethoxy]benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501331174
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.